REACTION_CXSMILES
|
C(N1C=CN=C1)(N1C=CN=C1)=O.[CH2:13]([N:25]1[N:29]=[N:28][C:27]([CH2:30][C:31]([OH:33])=[O:32])=[N:26]1)[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]>C1COCC1>[CH2:13]([N:25]1[N:29]=[N:28][C:27]([CH2:30][C:31]([OH:33])=[O:32])=[N:26]1)[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].[N:25]#[N:26]
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Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.74 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
2-dodecyltetrazole acetic acid
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)N1N=C(N=N1)CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |